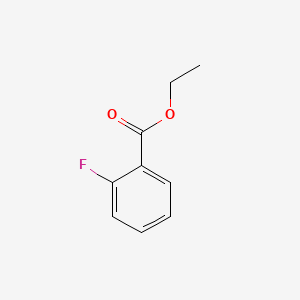

Ethyl 2-fluorobenzoate

Description

Contextual Significance in Organic Chemistry and Fluorine Chemistry

Ethyl 2-fluorobenzoate (B1215865) is an organofluorine compound, a class of molecules that has become pivotal in modern science. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. solubilityofthings.com This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond. kyoto-u.ac.jp Consequently, fluorinated compounds have found widespread application in pharmaceuticals, agrochemicals, and materials science. solubilityofthings.comglobalscientificjournal.com

Within this context, Ethyl 2-fluorobenzoate serves as a valuable building block in organic synthesis. Its structure, featuring an ester functional group and a fluorine atom on the aromatic ring, allows for a variety of chemical transformations. It is often used as a starting material or intermediate for the synthesis of more complex molecules, including potential drug candidates and functionalized materials. mdpi.com For example, it has been used as a starting material in the multi-step synthesis of a 2-(2-trifluoroethoxyphenyl)oxazoline. mdpi.com The presence of the fluorine atom can influence the reactivity of the ester group and the aromatic ring, making it a useful tool for medicinal chemists and materials scientists.

Historical Development of Research on Fluorobenzoate Esters

The journey of organofluorine chemistry, and by extension the study of fluorobenzoate esters, has been one of gradual but significant discovery. One of the earliest milestones was Alexander Borodin's work in 1862, which demonstrated the first nucleophilic replacement of a halogen by fluoride (B91410), a foundational reaction for introducing fluorine into organic molecules. nih.gov The first formation of an aryl carbon-fluorine bond was reported by Schmitt and Lenz in the 1870s through diazofluorination. nih.gov

A major breakthrough for the synthesis of fluoroaromatic compounds, the precursors to fluorobenzoate esters, was the discovery of the Schiemann reaction in 1927. nih.gov This method, involving the thermal decomposition of diazonium fluoroborates, became a reliable way to introduce fluorine onto an aromatic ring. nih.gov A 1933 procedure published in Organic Syntheses for preparing p-fluorobenzoic acid, a key precursor, was adapted from the Balz-Schiemann method. orgsyn.org

The synthesis of fluorinated esters themselves was reported via methods such as the reaction of an aryl carboxylic acid with an alcohol or an acyl chloride with an alcohol. pdx.edu Early research often focused on the fundamental synthesis and characterization of these compounds. For instance, the synthesis of ethyl p-aminobenzoate, a related ester, was well-established through the esterification of p-aminobenzoic acid. orgsyn.org Over time, as the unique effects of fluorine became better understood, research shifted towards exploring the applications of fluorobenzoate esters in various fields, particularly in medicinal chemistry and materials science. solubilityofthings.com

Current Paradigms and Future Outlook in Organofluorine Compound Research

The field of organofluorine chemistry is a vibrant and rapidly developing area of research. solubilityofthings.com Current paradigms are heavily focused on developing novel, efficient, and selective methods for synthesizing fluorinated molecules and functionalizing the exceptionally strong C-F bond.

The carbon-fluorine bond is the strongest single bond to carbon, which presents both a significant challenge and a unique opportunity for synthetic chemists. nih.gov Its inertness makes organofluorine compounds highly stable, but it also makes the selective cleavage and functionalization of the C-F bond difficult. kyoto-u.ac.jpnih.gov

Challenges:

Bond Strength: The high dissociation energy of the C-F bond requires harsh reaction conditions or highly reactive reagents for cleavage. kyoto-u.ac.jpnih.gov

Selectivity: In polyfluorinated compounds, achieving selective functionalization of a single C-F bond without affecting others is a major hurdle. chemrevlett.com

Reaction Mechanisms: The reactivity of C-F bonds in nucleophilic substitution reactions can be counterintuitive; for instance, in nucleophilic aromatic substitution (SNAr), aryl fluorides are often more reactive than other aryl halides. kyoto-u.ac.jp

Opportunities:

Novel Transformations: The challenge of C-F activation has spurred the development of innovative catalytic systems, including those based on transition metals, organoaluminum compounds, and photoredox catalysis. kyoto-u.ac.jpnih.govchemrevlett.com

Late-Stage Functionalization: Methods that can selectively functionalize C-F bonds are highly desirable for the late-stage modification of complex molecules like pharmaceuticals, allowing for the rapid generation of new analogs for biological testing. nih.gov

Synthetic Handles: C-F bonds are increasingly viewed not just as a source of stability, but as versatile functional handles that can be transformed into other functional groups, providing new synthetic strategies.

Recent research has demonstrated high-yielding C-F bond functionalization even at cryogenic temperatures using organoaluminum compounds, showcasing the potential for mild and selective transformations. nih.gov The defluorinative carboxylation of C-F bonds using CO2 is another emerging area, offering a green and versatile method for synthesizing carboxylic acids. chemrevlett.com

The future of organofluorine chemistry is being shaped by interdisciplinary research and the development of highly specialized tools and methods.

Enzymatic C-F Bond Manipulation: A particularly promising area is the use of enzymes to catalyze C-F bond cleavage. researchgate.net Researchers are investigating enzymes like dehalogenases that can break the C-F bond under mild, physiological conditions, offering an environmentally friendly alternative to traditional chemical methods. researchgate.net Computational studies are being used to understand the mechanisms of these enzymatic reactions to engineer more efficient biocatalysts.

Fluorinated Probes and Materials: Fluorinated compounds, including esters like propargyl 4-[18F]fluorobenzoate, are crucial for developing radiolabeled probes for positron emission tomography (PET) imaging. researchgate.netnih.gov The synthesis of these probes, often requiring rapid and efficient methods, is a key research focus. researchgate.net In materials science, fluorinated benzoates are explored for creating functionalized materials, such as liquid crystals and polymers, with specific, tailored properties.

New Drug Development: The unique properties conferred by fluorine continue to make it a valuable element in drug design. Research is focused on synthesizing new fluorinated hydrazone derivatives and other complex molecules derived from fluorobenzoic acids as potential multi-target inhibitors for diseases like Alzheimer's. nih.gov The study of fluorinated esters of piperidine (B6355638) derivatives as potential local anesthetics and antiarrhythmic agents highlights the ongoing search for new therapeutic applications. scielo.br

Research Data for this compound

| Property | Value | Source |

| CAS Number | 443-26-5 | chemicalbook.comtcichemicals.com |

| Molecular Formula | C₉H₉FO₂ | chemicalbook.com |

| Molecular Weight | 168.16 g/mol | chemicalbook.com |

| Physical State | Liquid (at 20°C) | tcichemicals.com |

| Boiling Point | 115 °C | chemicalbook.com |

| Density | 1.15 g/cm³ | chemicalbook.com |

| Refractive Index | 1.493 | chemicalbook.com |

Spectroscopic data, including 1H NMR, 13C NMR, and 19F NMR, are available and have been used to characterize the compound and its reaction products in various studies. mdpi.comscielo.brrsc.orgfrontiersin.orgmdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWPGPOBTHOLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059996 | |

| Record name | Benzoic acid, 2-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-26-5 | |

| Record name | Benzoic acid, 2-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl o-fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl o-fluorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl o-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethyl 2 Fluorobenzoate and Its Chemical Transformations

Established Synthetic Pathways to Ethyl 2-Fluorobenzoate (B1215865)

The synthesis of ethyl 2-fluorobenzoate is most commonly achieved through classical esterification reactions, utilizing either 2-fluorobenzoic acid or its more reactive acyl halide derivatives. Catalytic methods have also been developed to enhance the efficiency of these transformations.

Esterification Reactions Involving 2-Fluorobenzoic Acid or its Acyl Halides

The direct conversion of 2-fluorobenzoyl chloride, an acyl halide, with ethanol (B145695) is a straightforward and widely reported method for producing this compound. prepchem.commdpi.comresearchgate.net This reaction typically involves the cautious addition of the acyl chloride to an excess of ethanol. mdpi.comresearchgate.net The process can be conducted by stirring the mixture for several hours, sometimes with gentle heating, followed by evaporation to yield the final ester product. mdpi.com One specific preparation involved stirring a mixture of 35 g of 2-fluoro-benzoyl chloride and 400 ml of ethanol for three hours, letting it stand overnight, and then distilling it to dryness. prepchem.com

Alternatively, the Fischer esterification of 2-fluorobenzoic acid with ethanol provides another common route. This reaction is typically performed under acidic conditions. For instance, a similar compound, ethyl 3-bromo-2-fluorobenzoate, is synthesized by dissolving 3-bromo-2-fluorobenzoic acid in ethanol and adding a catalytic amount of concentrated sulfuric acid, followed by refluxing the mixture for 24 hours to ensure complete esterification. This acid-catalyzed approach is a well-established method for preparing esters from carboxylic acids and alcohols.

| Starting Material | Reagent | Conditions | Reported Yield | Reference |

| 2-Fluorobenzoyl Chloride | Ethanol | Stirring for 3 hours, then evaporation | Not specified | mdpi.comresearchgate.net |

| 3-Bromo-2-fluorobenzoic Acid | Ethanol, Conc. H₂SO₄ (cat.) | Reflux for 24 hours | ~92% | |

| 2-Fluorobenzoic Acid | Ethanol, ZnO Nanoparticles | Stirring at 95°C for 2 hours | High (by analogy) | chemicalbook.com |

Catalyst-Assisted Synthetic Approaches to this compound

To improve reaction rates and yields, various catalysts can be employed for the esterification of 2-fluorobenzoic acid. Traditional acid catalysts like sulfuric acid are effective but can sometimes lead to side reactions or require harsh workup procedures.

More modern and greener catalytic systems have been explored. For example, zinc oxide (ZnO) nanoparticles have been demonstrated as an efficient catalyst for the esterification of carboxylic acids with alcohols. chemicalbook.com In a typical procedure for a related compound, the carboxylic acid and alcohol are stirred with a small amount of ZnO nanoparticles at an elevated temperature (e.g., 95°C) for a few hours. chemicalbook.com This method represents a more environmentally benign approach to ester synthesis. Another process suitable for producing this compound involves reacting the corresponding aromatic amine (ethyl 2-aminobenzoate) with a nitrosyl polyfluoro salt in an inert solvent to form a diazonium salt, which is then decomposed in situ. google.com

Functionalization and Derivatization of the this compound Core

The this compound scaffold can be chemically modified to introduce a variety of functional groups, enabling the synthesis of a diverse range of derivatives. The inherent electronic properties of the fluorine atom and the ester group direct the regioselectivity of these transformations.

Halogenation Reactions and Regioselectivity Studies

The introduction of additional halogen atoms onto the this compound ring is a key strategy for creating intermediates for cross-coupling reactions. The position of the new halogen is dictated by the directing effects of the existing fluorine and ethyl ester groups. The fluorine atom is an ortho-, para-director, while the ethyl carboxylate group is a meta-director.

Studies on related compounds provide insight into the regioselectivity. For example, the synthesis of ethyl 3-bromo-2-fluorobenzoate demonstrates that bromination can be directed to the 3-position. Similarly, the synthesis of ethyl 5-bromo-2-fluorobenzoate shows that the 5-position is also accessible to bromination. Nitration, another electrophilic aromatic substitution, on a related fluorobenzoate system has been shown to occur at the position para to the fluorine atom. The synthesis of ethyl 2-fluoro-4-(4-nitrophenyl)benzoate from 4-bromo-2-fluorobenzoic acid further illustrates functionalization at the 4-position via Suzuki-Miyaura coupling.

| Reaction | Position of Functionalization | Example Product | Significance | Reference |

| Bromination | 3-position | Ethyl 3-bromo-2-fluorobenzoate | Intermediate for coupling reactions | |

| Bromination | 5-position | Ethyl 5-bromo-2-fluorobenzoate | Alters electronic and steric properties | |

| Nitration | 4-position (para to F) | Ethyl 3-fluoro-4-nitrobenzoate | Precursor for amination | |

| Suzuki Coupling | 4-position | Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate | Biaryl synthesis |

Introduction of Amine and Other Functional Groups

The introduction of an amino group is a common and valuable transformation. A standard method involves the nitration of the aromatic ring followed by the reduction of the resulting nitro group. For example, ethyl 4-amino-3-fluorobenzoate can be prepared from ethyl 3-fluorobenzoate (B1230327) by first introducing a nitro group at the 4-position using a mixture of nitric and sulfuric acids, and then reducing it to an amino group via catalytic hydrogenation with a palladium catalyst or by using chemical reductants like tin(II) chloride. The reduction of a nitro group to an amine can also be achieved through catalytic reduction after filtering the reaction solution through Celite.

Other functional groups can also be introduced. For instance, a trifluoroethoxy group can be added via nucleophilic aromatic substitution, where the fluorine atom of this compound is displaced by 2,2,2-trifluoroethanol (B45653) in the presence of a strong base like potassium tert-butoxide. mdpi.comresearchgate.net

Ortho-Metalation and Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. In this approach, a directing metalation group (DMG) on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic site that can react with various electrophiles. Both the fluorine atom and the ester (or the corresponding carboxylate) can act as directing groups. unblog.frresearchgate.net

The fluorine atom is recognized as a potent directing group for ortho-metalation. researchgate.net Research on 2-fluorobenzoic acid has shown that iridium-catalyzed C-H activation, directed by the carboxylate group, can selectively introduce a sulfonamide group at the ortho position. nih.gov In another example, a directing group was used to assist in copper-mediated radiofluorination at the ortho position under mild conditions. nih.gov Furthermore, rhodium-catalyzed reactions have been shown to achieve ortho-alkynylation directed by the ester group in ethyl benzoate (B1203000). acs.org The use of specialized bases like the Knochel-Hauser base (TMPMgCl·LiCl) allows for selective ortho-metalation of fluoroarenes, which can then be trapped with electrophiles to yield functionalized products. researchgate.net These strategies provide precise control over the introduction of new substituents at specific locations on the benzene (B151609) ring, which is often challenging to achieve through classical electrophilic substitution reactions.

This compound as a Precursor in Complex Organic Synthesis

This compound is a versatile building block in organic synthesis, valued for the unique reactivity conferred by the fluorine substituent and the ester functional group. Its utility is demonstrated in its application as a precursor for a variety of complex molecules, including heterocyclic systems and biologically active compounds. The strategic placement of the fluorine atom on the aromatic ring influences the electronic properties of the molecule, enabling specific chemical transformations.

Synthesis of Oxazoline (B21484) Derivatives

This compound serves as a key starting material in the multi-step synthesis of substituted oxazoline derivatives. Oxazolines are important heterocyclic compounds that can act as ligands in asymmetric catalysis or as directing groups in organic synthesis.

A notable example is the four-step synthesis of 4,4-Dimethyl-2-(2-(2,2,2-trifluoroethoxy)phenyl)-4,5-dihydrooxazole. mdpi.com The synthesis begins with a nucleophilic aromatic substitution reaction on this compound. The fluorine atom, activated by the adjacent electron-withdrawing ethyl ester group, is displaced by the alkoxide of 2,2,2-trifluoroethanol. This reaction is typically carried out using a strong base like potassium tert-butoxide in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). mdpi.com

Nucleophilic Aromatic Substitution: this compound reacts with 2,2,2-trifluoroethanol in the presence of potassium tert-butoxide to yield Ethyl 2-(2,2,2-trifluoroethoxy)benzoate. mdpi.com

Saponification: The ethyl ester is hydrolyzed using a base, such as sodium hydroxide (B78521) in aqueous dioxane, to produce 2-(2,2,2-Trifluoroethoxy)benzoic acid. beilstein-journals.org

Amide Formation: The carboxylic acid is activated, for instance by converting it to its acid chloride with thionyl chloride, and then reacted with an amino alcohol like 2-amino-2-methylpropan-1-ol to form the corresponding N-(1-Hydroxy-2-methylpropan-2-yl)-2-(2,2,2-trifluoroethoxy)benzamide. beilstein-journals.org

Cyclization: The final step is the cyclization of the hydroxy amide to the oxazoline derivative, which can be achieved using a dehydrating agent. beilstein-journals.org

Table 1: Intermediates in the Synthesis of a Substituted Oxazoline

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | This compound | 2,2,2-Trifluoroethanol, Potassium tert-butoxide, THF | Ethyl 2-(2,2,2-trifluoroethoxy)benzoate |

| 2 | Ethyl 2-(2,2,2-trifluoroethoxy)benzoate | Sodium hydroxide, 1,4-Dioxane/Water | 2-(2,2,2-Trifluoroethoxy)benzoic acid |

| 3 | 2-(2,2,2-Trifluoroethoxy)benzoic acid | Thionyl chloride, 2-Amino-2-methylpropan-1-ol | N-(1-Hydroxy-2-methylpropan-2-yl)-2-(2,2,2-trifluoroethoxy)benzamide |

| 4 | N-(1-Hydroxy-2-methylpropan-2-yl)-2-(2,2,2-trifluoroethoxy)benzamide | Dehydrating agent | 4,4-Dimethyl-2-(2-(2,2,2-trifluoroethoxy)phenyl)-4,5-dihydrooxazole |

Formation of Steroidal Prodrugs Incorporating Fluorobenzoate Moieties

The fluorobenzoate moiety is a valuable addition to pharmacologically active molecules, often enhancing properties like metabolic stability or binding affinity. This compound, or more commonly its corresponding carboxylic acid, is used to synthesize steroidal prodrugs. Prodrugs are inactive compounds that are converted into active drugs within the body.

In this context, the hydroxyl groups of natural steroids, such as cholesterol, stigmasterol, and hydrocortisone, are esterified with 2-fluorobenzoic acid. researchgate.netgoogle.com This transformation is typically accomplished using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The reaction involves stirring the steroid, 2-fluorobenzoic acid, DCC, and DMAP in a suitable solvent like chloroform (B151607) at room temperature. researchgate.net This method allows for the creation of novel fluorinated steroidal prodrugs which can possess a range of biological activities, including potential anticancer and anti-inflammatory properties. researchgate.netderpharmachemica.com

Table 2: Examples of Synthesized Steroidal Prodrugs

| Steroid Precursor | Fluorobenzoic Acid | Product |

| Cholesterol | 2-Fluorobenzoic acid | Cholest-5-en-3β-yl-2-fluoro-benzoate |

| Stigmasterol | 2-Fluorobenzoic acid | 24α-ethylcholest-5, 22E-dien-3β-yl-2-fluoro benzoate |

| Hydrocortisone acetate (B1210297) | 2-Fluorobenzoic acid | 11, 17-dihydroxy-21-(2-fluoro benzoyloxy)-pregn-4-en-3, 20-dione |

| Diosgenin | 2-Fluorobenzoic acid | 25R-spirost-5-en-3β-yl-2-fluoro-benzoate |

Data sourced from Sethi et al. (2022). researchgate.netgoogle.com

Preparation of Benzothiazole-Containing Compounds

Benzothiazoles are a class of heterocyclic compounds with a wide range of pharmaceutical applications. Derivatives of this compound can be utilized in their synthesis. A common method for forming the 2-substituted benzothiazole (B30560) core is the condensation of an o-aminothiophenol with a carboxylic acid or its derivative. mdpi.com

While direct condensation with this compound can be challenging, its more reactive derivatives, such as the corresponding acyl chloride (2-fluorobenzoyl chloride), are effective. The synthesis involves the reaction of o-aminothiophenol with the carboxylic acid derivative, often under acidic conditions (e.g., using polyphosphoric acid, PPA) or with heat, to facilitate the cyclization and dehydration, yielding the benzothiazole ring. mdpi.comnih.gov The use of fluorinated precursors like 2-fluorobenzoyl chloride leads to the formation of 2-(2-fluorophenyl)benzothiazoles, which are investigated for their potential biological activities. nih.gov

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.orgbeilstein-journals.org Cascade reactions involve a sequence of intramolecular transformations that occur sequentially without the need to isolate intermediates. Precursors like 2-fluorobenzoic acid, derived from the hydrolysis of this compound, are valuable in such processes.

For instance, 2-fluorobenzoic acid has been employed in an Ugi three-component reaction (U-3CR). In this process, a cyclic imine, an isocyanide, and the electron-deficient 2-fluorobenzoic acid react to form a bisamide intermediate. beilstein-journals.org This intermediate is designed to undergo a subsequent intramolecular nucleophilic aromatic substitution (SNAr) reaction. The amide nitrogen attacks the carbon bearing the fluorine atom, displacing it and leading to the formation of complex, fused heterocyclic systems such as oxazolo- and thiazolo-fused benzodiazepinediones. beilstein-journals.org This Ugi/deprotection/cyclization cascade strategy demonstrates the power of using a fluorinated building block to drive the formation of intricate molecular architectures in a highly efficient manner. beilstein-journals.org

Reaction Mechanisms and Mechanistic Investigations Involving Ethyl 2 Fluorobenzoate

Exploration of Nucleophilic and Electrophilic Pathways on the Fluorinated Aromatic Ring

The reactivity of the aromatic ring in ethyl 2-fluorobenzoate (B1215865) is significantly influenced by the electronic properties of its substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the fluorine atom provide a weak electron-donating resonance effect (+M). The ethyl carboxylate group is a meta-directing deactivator due to its electron-withdrawing nature.

Electrophilic Aromatic Substitution: Electrophilic attack on the benzene (B151609) ring is generally disfavored due to the deactivating nature of both substituents. However, should a reaction occur under forcing conditions, the directing effects of the substituents would guide the position of the incoming electrophile. The fluorine atom is an ortho-, para-director, while the ester group is a meta-director. The combined effect typically leads to substitution at the C3 or C5 position, meta to the ester and ortho/para to the fluorine. The mechanism of electrophilic fluorination itself involves an electrophilic fluorine source attacking a nucleophilic site, such as an aromatic ring udel.edunbinno.com.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine and ester groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). Fluorine is a good leaving group in SNAr reactions. Nucleophilic attack is favored at the carbon atom bearing the fluorine (C2) or at other positions activated by the electron-withdrawing groups. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex intermediate.

| Reaction Type | Key Features for Ethyl 2-fluorobenzoate |

| Electrophilic Substitution | Deactivated ring; substitution directed to C3 and C5 positions. |

| Nucleophilic Substitution | Activated ring; fluorine can act as a leaving group; proceeds via Meisenheimer complex. |

Carbon-Fluorine Bond Activation and Defluorination Mechanisms

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its cleavage a significant chemical challenge nih.gov. Activation and subsequent defluorination of compounds like this compound are critical for both synthetic applications and environmental degradation pathways.

A number of metalloenzymes have been identified that can catalyze the cleavage of the robust C-F bond in fluoroaromatic compounds youtube.com.

Rieske Dioxygenases: These non-heme iron enzymes can initiate the biodegradation of 2-halobenzoates. For instance, 2-halobenzoate-1,2-dioxygenase catalyzes the initial step in the degradation of 2-halobenzoates by eliminating the halide and CO2 to form a catechol youtube.com. While specific studies on this compound are limited, the degradation pathway for 2-fluorobenzoate is known to involve enzymes such as benzoyl-CoA reductase masterorganicchemistry.com.

Cytochrome P450 Enzymes: These heme-thiolate monooxygenases are known to catalyze a wide range of oxidative transformations, including the defluorination of aromatic fluorides nih.gov. Computational studies have shown that the active species, Compound I, can initiate defluorination through an electrophilic attack on the aromatic ring wikipedia.orgutdallas.edu. This can lead to the formation of an epoxide intermediate or a 1,2-fluorine shift, both of which can subsequently eliminate fluoride (B91410) with the assistance of a solvent proton wikipedia.orgutdallas.edulibretexts.orgresearchgate.net. The defluorination pathway for 2-fluorobenzoate has been specifically investigated in the context of enzymatic reactions masterorganicchemistry.com.

| Enzyme Class | Proposed Mechanism of Action on Fluoroaromatics |

| Rieske Dioxygenases | Dihydroxylation of the aromatic ring, leading to halide elimination. |

| Cytochrome P450 | Electrophilic attack by Compound I, formation of epoxide or other intermediates, followed by fluoride elimination. wikipedia.orgutdallas.eduebsco.com |

Oxidative defluorination is a key mechanism for the breakdown of fluorinated aromatic compounds. For cytochrome P450-catalyzed reactions, two competitive low-energy pathways have been identified through computational studies wikipedia.orgutdallas.eduebsco.com:

Epoxidation Pathway: The enzyme's active species attacks the aromatic ring to form an epoxide. This intermediate is unstable and rearranges, leading to the elimination of a fluoride ion.

1,2-Fluorine Shift Pathway: An initial electrophilic attack creates an intermediate that undergoes a 1,2-fluorine shift. This is followed by a solvent-assisted defluorination step wikipedia.orgutdallas.edu.

Identifying the transient intermediates in these pathways is challenging but crucial for mechanistic understanding. Techniques such as mass spectrometry and the use of chemical mimics have been employed to identify intermediates like ketone or radical species with broken aromaticity during enzymatic C-F bond cleavage youtube.com. For example, in the metabolism of flunisolide, a 6-keto metabolite was identified as a stable intermediate in a multi-enzyme pathway leading to defluorination.

Both solvent and catalysts play a pivotal role in non-enzymatic defluorination reactions.

Solvent Effects: The solvent can influence reaction mechanisms. In photochemical defluorination, for instance, the solvent can participate directly in the reaction. In benzene, direct substrate activation may occur, while in acetone, the solvent can be reduced to form a radical anion that then reduces the substrate. In enzymatic reactions, solvent protons, often from water (H₃O⁺), are crucial for assisting the final defluorination step from intermediates wikipedia.orgutdallas.edu.

Catalyst Effects: A variety of catalysts have been developed for C-F bond activation.

Transition-Metal Catalysts: Bimetallic complexes, such as a Rhodium-Indium system, have been shown to be effective for the catalytic hydrogenolysis of aryl C-F bonds. Nickel catalysts can facilitate the defluorosilylation of aryl fluorides, although this transformation can also proceed under transition-metal-free conditions. The mechanism often involves oxidative addition of the C-F bond to the metal center.

Photocatalysts: Organic super-photoreductants can reduce aryl fluorides upon excitation with light, providing a metal-free method for defluorination.

Base-Mediated: In the absence of a metal catalyst, strong bases like potassium tert-butoxide (KOtBu) can mediate the defluorosilylation of aryl fluorides with silylboronates, likely through the in-situ generation of a highly nucleophilic silyl anion species.

Ester Hydrolysis and Transesterification Kinetics

The ester group of this compound is susceptible to hydrolysis and transesterification reactions. The kinetics of these reactions are influenced by factors such as pH, temperature, and the electronic and steric effects of the substituents on the aromatic ring.

Ester Hydrolysis: The hydrolysis of esters can be catalyzed by acid or base. In base-catalyzed hydrolysis, the rate-determining step is typically the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The 2-fluoro substituent, being electron-withdrawing, increases the electrophilicity of the carbonyl carbon, thus accelerating the rate of nucleophilic attack compared to unsubstituted ethyl benzoate (B1203000). However, the ortho position of the fluorine atom may also introduce steric hindrance, which could potentially slow the reaction. Studies on related 2-substituted benzoate esters have shown that intramolecular general base catalysis by a neighboring group (like an amino group) can significantly enhance hydrolysis rates. While the fluorine atom cannot act as an intramolecular catalyst, its electronic influence is significant.

| Compound | Relative Hydrolysis Rate (Predicted) | Influencing Factors |

| Ethyl Benzoate | Baseline | Electronic and steric effects of H. |

| This compound | Faster | Strong -I effect of fluorine increases carbonyl electrophilicity. Potential ortho-steric hindrance. |

| Ethyl 4-fluorobenzoate (B1226621) | Faster | Strong -I effect of fluorine with no steric hindrance. |

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction kinetics for this compound would similarly be enhanced by the electron-withdrawing nature of the ortho-fluorine atom.

Cycloaddition Reactions and Pericyclic Mechanisms

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state libretexts.orgresearchgate.net. The most well-known example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring nih.govutdallas.edu.

The participation of this compound in such reactions is not well-documented in the reviewed literature. The aromatic ring of this compound is inherently stable and generally unreactive as a diene component in a standard Diels-Alder reaction. For the benzene ring to act as a diene, it typically requires significant activation or coordination to a transition metal.

While the ester group is an electron-withdrawing group that can activate an adjacent double bond, making it a more reactive dienophile, the double bonds within the benzene ring are part of a stable aromatic system masterorganicchemistry.com. Therefore, this compound is not expected to act as a dienophile under typical Diels-Alder conditions.

Theoretical and experimental studies on other fluorinated compounds have shown that fluorine substitution can significantly affect the rate and selectivity of Diels-Alder reactions. The electron-withdrawing nature of fluorine can decelerate reaction rates when present on the dienophile wikipedia.org. However, there is currently no specific evidence to suggest that this compound itself readily undergoes cycloaddition or other pericyclic reactions involving its aromatic ring.

Despite a comprehensive search of available scientific literature, specific research findings and data tables for the Ullmann coupling and Buchwald-Hartwig amination reactions of this compound could not be located. The search results provided general information on these types of metal-catalyzed cross-coupling reactions but did not yield specific examples utilizing this compound as the substrate.

Therefore, the detailed research findings and data tables required to populate the "Metal-Catalyzed Coupling Reactions" section of the requested article are not available in the searched scientific literature. Further investigation into specialized chemical databases or primary research articles that may not be publicly indexed would be necessary to obtain this specific information.

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 2 Fluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In ethyl 2-fluorobenzoate (B1215865), the ¹H NMR spectrum can be divided into two distinct regions: the aliphatic region corresponding to the ethyl group and the aromatic region corresponding to the fluorinated benzene (B151609) ring.

The ethyl group gives rise to two characteristic signals: a quartet and a triplet. ucalgary.ca The methylene (B1212753) protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, causing their signal to appear downfield as a quartet due to coupling with the three protons of the methyl group. ucalgary.ca The methyl protons (-CH₃) appear further upfield as a triplet, resulting from coupling with the two methylene protons. ucalgary.ca

The aromatic region typically displays complex multiplets due to spin-spin coupling between the aromatic protons and also coupling with the fluorine atom. The signals for these protons are expected between 7.0 and 8.1 ppm. rsc.org Based on analogous compounds like ethyl benzoate (B1203000), the proton ortho to the carbonyl group is typically the most deshielded. ucalgary.ca

Table 1: Predicted ¹H NMR Data for Ethyl 2-fluorobenzoate Data inferred from analogous compounds. ucalgary.carsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9-8.0 | Multiplet | 1H | Ar-H |

| ~7.5-7.6 | Multiplet | 1H | Ar-H |

| ~7.1-7.2 | Multiplet | 2H | Ar-H |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. The spectrum for this compound is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. ucalgary.ca Key signals include the carbonyl carbon of the ester group (typically around 165 ppm), carbons of the aromatic ring, and the two carbons of the ethyl group. ucalgary.ca

A critical feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (¹³C-¹⁹F) coupling. The fluorine nucleus (¹⁹F) has a spin of I=1/2, similar to a proton, and thus couples with nearby carbon nuclei, causing their signals to split. The magnitude of the coupling constant (J) depends on the number of bonds separating the carbon and fluorine atoms.

¹JCF: A large coupling constant is observed for the carbon directly bonded to fluorine (C-2).

²JCF: A smaller coupling is expected for carbons two bonds away (C-1 and C-3).

³JCF: An even smaller coupling may be observed for carbons three bonds away (C-4 and C=O).

This coupling pattern is definitive proof of the fluorine atom's position on the aromatic ring. rsc.org

Table 2: Predicted ¹³C NMR Data and C-F Coupling for this compound Data inferred from analogous compounds. ucalgary.carsc.org

| Assignment | Predicted Chemical Shift (δ, ppm) | Expected ¹³C-¹⁹F Coupling |

| C=O | ~165 | ³JCF (doublet) |

| C-1 | ~120 | ²JCF (doublet) |

| C-2 | ~160 | ¹JCF (large doublet) |

| C-3 | ~117 | ²JCF (doublet) |

| C-4 | ~134 | ³JCF (doublet) |

| C-5 | ~124 | ⁴JCF (small or no coupling) |

| C-6 | ~132 | ⁵JCF (no coupling) |

| -OCH₂- | ~61 | No coupling |

| -CH₃ | ~14 | No coupling |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to directly observe the fluorine atoms in a molecule. Since ¹⁹F is 100% abundant with a spin of I=1/2, it provides sharp signals over a wide chemical shift range, making it an excellent probe of the local electronic environment. For this compound, the ¹⁹F NMR spectrum would show a single signal, confirming the presence of one fluorine atom. Studies on o-fluorobenzoates have shown that the chemical shift provides insight into the fluorine's environment. nih.gov This technique is particularly useful for confirming the successful incorporation of fluorine into a target molecule and for studying its interactions. rsc.orgnih.gov

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are often necessary for the unambiguous assignment of all signals, especially in complex molecules. researchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet, confirming they are part of the same ethyl spin system. It would also show correlations between adjacent protons on the aromatic ring, helping to assign their relative positions. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment, also known as HETCOR, correlates proton signals with the signals of the carbons to which they are directly attached. An HMQC spectrum would show a cross-peak connecting the methylene proton signal (~4.4 ppm) to the methylene carbon signal (~61 ppm), and another connecting the methyl proton signal (~1.4 ppm) to the methyl carbon signal (~14 ppm). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for piecing together different fragments of the molecule. Key HMBC correlations for this compound would include a cross-peak from the methylene (-OCH₂-) protons to the carbonyl carbon (C=O) and from the aromatic proton at C-6 to the carbonyl carbon, confirming the ester linkage and its connection to the aromatic ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk For esters like this compound, electron ionization (EI) often causes the molecule to fragment in predictable ways. libretexts.org

The fragmentation of this compound is expected to be analogous to that of similar esters like ethyl benzoate and ethyl 4-fluorobenzoate (B1226621). pharmacy180.comnist.gov The molecular ion (M⁺•) peak would confirm the molecular weight of 168. The most prominent fragmentation pathway for esters is the cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group. libretexts.org

Key expected fragments include:

Molecular Ion (M⁺•): The intact molecule with one electron removed, at m/z = 168.

Loss of Ethoxy Radical (•OCH₂CH₃): This is often the most stable fragment, resulting from the loss of a radical with a mass of 45, leading to the formation of the 2-fluorobenzoyl cation at m/z = 123. pharmacy180.comnist.gov

Loss of Carbon Monoxide (CO): The 2-fluorobenzoyl cation (m/z = 123) can further fragment by losing a neutral carbon monoxide molecule (mass of 28) to form the 2-fluorophenyl cation at m/z = 95. pharmacy180.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound Fragmentation pattern inferred from analogous compounds. pharmacy180.comnist.gov

| m/z | Ion Structure | Lost Fragment |

| 168 | [C₉H₉FO₂]⁺• (Molecular Ion) | - |

| 123 | [C₇H₄FO]⁺ | •OCH₂CH₃ |

| 95 | [C₆H₄F]⁺ | •OCH₂CH₃, CO |

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy, typically to four or five decimal places. youtube.com This precision allows for the determination of the elemental composition of a molecule, as each element has a unique exact mass. mdpi.com While low-resolution MS might not distinguish between C₉H₉FO₂ and another molecule with a nominal mass of 168, HRMS can easily differentiate them. escholarship.org

For this compound (C₉H₉FO₂), the exact mass can be calculated. An HRMS experiment would aim to find an ion whose measured m/z value matches this calculated value, thus confirming the molecular formula. rsc.org

Calculated Exact Mass for C₉H₉FO₂ [M]⁺•: 168.0581

Calculated Exact Mass for [M+H]⁺: 169.0659

Calculated Exact Mass for [M+Na]⁺: 191.0479

An experimental result from an HRMS instrument, such as "HRMS (ESI) calcd. for C₉H₁₀FO₂ [M+H]⁺ 169.0659, found 169.0657," would provide unambiguous confirmation of the compound's elemental formula. rsc.org

LC-MS and GC-MS Applications in Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for separating and identifying components in complex mixtures. In the analysis of fluorobenzoic acids, such as the derivatives of this compound, LC coupled with tandem mass spectrometry (LC-MS/MS) has proven to be a sensitive method for their direct determination and quantification in matrices like groundwater. nih.gov This approach is valuable in hydrological studies where fluorobenzoic acids are used as tracers. nih.gov The method can detect various isomers, including mono-, di-, tri-, and tetra-substituted fluorobenzoic acids, with detection limits as low as 1 µg/L using electrospray ionization. nih.gov The analysis is rapid, requiring minimal sample preparation. nih.gov

GC-MS is also widely used, particularly for volatile and semi-volatile compounds. chemijournal.com For compounds that are not sufficiently volatile, derivatization techniques, such as using ethyl chloroformate, can be employed to make them suitable for GC-MS analysis. nih.gov The combination of GC with a time-of-flight mass spectrometer (GC/Q-TOF) allows for high-resolution mass analysis, increasing confidence in compound identification through accurate mass measurements of fragment ions. lcms.cz Both LC-MS/MS and GC-MS/MS have significantly improved the quality and performance of analytical methods for complex samples. eurl-pesticides.eu

Table 1: Comparison of LC-MS and GC-MS in the Analysis of Fluorobenzoate Derivatives

| Feature | LC-MS/MS | GC-MS/MS |

| Typical Analytes | Polar, thermolabile, high molecular weight compounds | Volatile, thermally stable compounds (or derivatized polar compounds) |

| Sample Preparation | Often minimal, direct injection of liquid samples | May require derivatization for polar analytes |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) |

| Sensitivity | High, with low detection limits (e.g., 1 µg/L for fluorobenzoic acids) nih.gov | High, with low detection limits |

| Application Example | Direct determination of fluorobenzoic acid tracers in groundwater nih.gov | Analysis of pesticide residues after ethyl acetate (B1210297) extraction eurl-pesticides.eu |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" for identification and structural analysis. ksu.edu.sauni-siegen.de IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in the molecule's polarizability. up.ac.za

For aromatic carboxylic acids and their esters, like this compound, specific vibrational modes can be assigned to different functional groups. The carbonyl (C=O) stretching vibration of the ester group is a prominent feature in the IR spectrum, typically appearing as a strong band. The C-F stretching vibration also gives rise to a characteristic absorption. The aromatic ring exhibits several characteristic in-plane and out-of-plane bending and stretching vibrations. scirp.org

Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational bands. nih.govresearchgate.net These calculations can predict the frequencies and intensities of the fundamental vibrational modes. nih.gov The agreement between calculated and experimental spectra can confirm the molecular structure and provide insights into intramolecular interactions. aip.org

Table 2: Characteristic Vibrational Frequencies for Benzoate Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch (of carboxylic acid) | 3200-2500 | IR |

| C-H Stretch (aromatic) | 3100-3000 | IR, Raman |

| C=O Stretch (ester) | 1750-1735 | IR |

| C=C Stretch (aromatic ring) | 1600-1450 | IR, Raman |

| C-O Stretch (ester) | 1300-1000 | IR |

| C-F Stretch | 1400-1000 | IR |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk In organic molecules, the most common electronic transitions are from π bonding orbitals or n non-bonding orbitals to π* anti-bonding orbitals (π → π* and n → π* transitions). pharmatutor.orglibretexts.org These transitions require the presence of unsaturated groups, or chromophores, within the molecule. cutm.ac.in

For this compound, the benzene ring and the carbonyl group of the ester function as chromophores. The absorption spectrum of benzoic acid and its derivatives typically shows two main absorption bands in the UV region. rsc.org These bands are often referred to as the B-band (around 230 nm) and the C-band (around 270-280 nm). rsc.orgcdnsciencepub.com The position and intensity of these bands can be influenced by the presence of substituents on the benzene ring and by the solvent polarity. pharmatutor.orgcdnsciencepub.com The fluorine substituent in this compound can cause a slight shift in the absorption maxima compared to unsubstituted ethyl benzoate due to its electronic effects. The conjugation between the benzene ring and the carbonyl group is a key factor determining the energy of these electronic transitions. youtube.com

Table 3: Electronic Transitions in Substituted Benzenes

| Transition Type | Chromophore | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | Aromatic ring, C=O | 200-300 | High (1,000-10,000) shu.ac.uk |

| n → π | C=O | 270-300 | Low (10-100) shu.ac.uk |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecule's structure, including bond lengths, bond angles, and conformational details. nih.gov This technique has been fundamental in understanding the structure of a vast range of chemical compounds, from minerals to complex biological macromolecules. wikipedia.org

The packing of molecules in a crystal is governed by non-covalent interactions such as hydrogen bonds and halogen bonds. beilstein-journals.org Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. ijres.orgmdpi.com The strength of a halogen bond depends on the polarizability of the halogen atom, increasing in the order F < Cl < Br < I. nih.gov Although fluorine is the most electronegative halogen, it can participate in halogen bonding when attached to a strong electron-withdrawing group. nih.gov

Advanced hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. chemijournal.comnih.gov The goal of hyphenation is to obtain more information from a single analysis than from the individual techniques alone. chemijournal.com

Beyond LC-MS and GC-MS, other powerful hyphenated methods include:

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique provides detailed structural information about the separated components, which is complementary to the molecular weight information from MS. nih.gov

LC-FTIR (Liquid Chromatography-Fourier Transform Infrared Spectroscopy): This method provides functional group information for the compounds separated by LC. nih.gov

Multi-hyphenated systems (e.g., LC-PDA-NMR-MS): The combination of multiple detectors provides a wealth of online analytical data, allowing for rapid identification of known substances and characterization of unknown compounds in complex mixtures with minimal sample material. nih.govnih.gov

These advanced techniques are particularly valuable in fields like natural product analysis, metabolomics, and the characterization of pharmaceutical impurities, where complex mixtures are common and comprehensive characterization is essential. nih.govactascientific.com

Computational Chemistry and Theoretical Studies on Ethyl 2 Fluorobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is used to determine the electronic structure of molecules, making it an ideal method for studying Ethyl 2-fluorobenzoate (B1215865). DFT calculations are centered on finding the electron density of a system to determine its energy and other properties.

Electronic Structure and Molecular Geometry Optimization

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For Ethyl 2-fluorobenzoate, DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311G(d,p), are employed to find the geometry that corresponds to the lowest energy on the potential energy surface.

The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are negligible, resulting in a stable conformation. The output provides precise bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial as they form the basis for all subsequent computational analyses, including frequency and orbital calculations. For instance, in related substituted benzoates, DFT has been successfully used to calculate these geometric parameters with high accuracy. researchgate.net

Illustrative Data: Optimized Geometric Parameters for this compound This table presents hypothetical, yet plausible, geometric parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | 1.21 | |

| C-O (ester) | 1.34 | |

| O-CH2 | 1.45 | |

| C-F | 1.36 | |

| C-C (aromatic avg.) | 1.39 | |

| Bond Angles (°) | ||

| O=C-O | 124.5 | |

| C-O-CH2 | 116.0 | |

| F-C-C | 119.0 | |

| Dihedral Angles (°) | ||

| C(aromatic)-C(carbonyl)-O-CH2 | ~0 or ~180 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In molecules with a small energy gap, this transition is easier, indicating higher polarizability and greater reactivity. nih.gov DFT calculations provide accurate energies and visualizations of these orbitals, highlighting regions of the molecule most likely to be involved in electrophilic or nucleophilic attacks. For a similar molecule, ethyl 4-aminobenzoate, a HOMO-LUMO gap was calculated to investigate charge transfer within the molecule. researchgate.net

Illustrative Data: FMO Properties of this compound This table contains hypothetical FMO data calculated at the B3LYP/6-311G(d,p) level of theory. Such data is used to assess the molecule's reactivity.

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.95 | Region of nucleophilic character (electron-donating) |

| LUMO Energy | -0.85 | Region of electrophilic character (electron-accepting) |

| HOMO-LUMO Gap (ΔE) | 6.10 | High kinetic stability and low reactivity |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Frequencies: After geometry optimization, a frequency calculation can be performed. This predicts the molecule's infrared (IR) and Raman spectra by calculating the energies of its vibrational modes. The calculated frequencies are often systematically scaled by a small factor to correct for approximations in the computational method and to improve agreement with experimental spectra. This analysis helps in assigning specific absorption bands in an experimental spectrum to particular molecular motions (e.g., C=O stretch, C-F stretch).

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). The calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning signals in complex experimental NMR spectra and for confirming molecular structures. Experimental ¹³C NMR data for this compound is available and serves as a benchmark for such calculations. chemicalbook.com

Illustrative Data: Comparison of Predicted and Experimental ¹³C NMR Shifts This table shows hypothetical calculated ¹³C NMR chemical shifts for this compound compared with known experimental values. chemicalbook.com Discrepancies are expected but are typically small with modern computational methods.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 164.5 | 164.1 |

| C-F | 162.0 | 161.8 |

| O-CH2 | 62.0 | 61.7 |

| CH3 | 14.5 | 14.1 |

| Aromatic CH (ortho to C=O) | 134.8 | 134.3 |

| Aromatic CH (para to F) | 132.5 | 132.1 |

| Aromatic CH (meta to F) | 124.5 | 124.2 |

| Aromatic C (ipso to C=O) | 118.0 | 117.6 |

| Aromatic CH (ortho to F) | 117.5 | 117.2 |

Quantum Chemical Studies of Reaction Pathways and Transition States

Beyond static properties, quantum chemistry allows for the exploration of dynamic processes, such as chemical reactions. By mapping out the potential energy surface, researchers can understand reaction mechanisms, identify intermediate structures, and calculate the energy barriers that control reaction rates.

Energy Profiles and Activation Barriers for C-F Bond Transformations

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. Computational studies can elucidate the mechanisms of C-F bond transformations, such as nucleophilic aromatic substitution or metal-mediated C-F activation. researchgate.net

To study such a reaction, a reaction coordinate is defined, which represents the progress of the reaction from reactants to products. By calculating the energy of the system at various points along this coordinate, an energy profile can be constructed. The highest point on this profile is the transition state (TS), which represents the energy barrier (activation energy) that must be overcome for the reaction to proceed. Locating the true transition state structure and verifying it (by ensuring it has exactly one imaginary vibrational frequency) is a key goal. These calculations can reveal, for example, whether a proposed C-F bond cleavage is energetically feasible under certain conditions and can help in designing catalysts to lower the activation barrier. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like the ester group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers (local minima on the potential energy surface) and the energy barriers for converting between them (saddle points or transition states). longdom.org

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. longdom.org For this compound, a simplified PES can be generated by systematically rotating key dihedral angles, such as the one defining the orientation of the ethyl group relative to the benzoate (B1203000) plane, and calculating the energy at each step. This process, known as a "relaxed scan," identifies the lowest-energy conformers and the rotational energy barriers. Understanding the conformational landscape is vital as the reactivity and spectroscopic properties of a molecule can be influenced by the relative populations of its different conformers.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules over time. mdpi.com By numerically solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, offering insights into structural flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent. mdpi.comprinceton.edu For this compound, MD simulations can elucidate its dynamic behavior, which is critical for understanding its chemical reactivity and potential biological interactions.

The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds. The most significant of these are the torsions involving the ester group relative to the fluorinated benzene (B151609) ring. The presence of the fluorine atom at the ortho position introduces steric and electronic constraints that influence the preferred orientation of the ethyl ester moiety. Quantum chemical calculations on similar ortho-substituted benzoic acids have shown that such substituents significantly affect the planarity and energy of different conformers. nih.gov MD simulations can explore these rotational energy barriers and identify the most stable and frequently accessed conformations in a dynamic system.

Solvation plays a crucial role in determining the conformational equilibrium and reactivity of a molecule. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). These simulations can reveal how solvent molecules arrange themselves around the solute, particularly around the polar ester group and the electronegative fluorine atom. nih.gov The analysis of radial distribution functions (RDFs) from an MD trajectory can quantify the probability of finding solvent molecules at a certain distance from specific atoms of this compound, providing a detailed picture of the solvation shell. Furthermore, advanced techniques like umbrella sampling can be used in conjunction with MD to calculate the potential of mean force (PMF) and determine solvation free energies, which are essential for predicting solubility and partitioning behavior. mdpi.com

Table 1: Hypothetical Conformational Analysis of this compound from MD Simulations

| Conformer | Dihedral Angle (C1-C2-C=O) | Relative Energy (kcal/mol) | Solvent | Occupancy (%) |

| A | ~0° (syn-planar) | 0.0 | Water | 65% |

| B | ~180° (anti-planar) | 1.5 | Water | 10% |

| C | ~90° (orthogonal) | 3.2 | Water | 25% |

| A | ~0° (syn-planar) | 0.0 | Cyclohexane | 80% |

| B | ~180° (anti-planar) | 1.2 | Cyclohexane | 5% |

| C | ~90° (orthogonal) | 2.8 | Cyclohexane | 15% |

This table illustrates the type of data that could be generated from MD simulations to characterize the conformational preferences of this compound in different solvent environments. The values are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry and toxicology for understanding how a molecule's chemical structure relates to its biological effect. nih.govresearchgate.net SAR provides qualitative insights, identifying which molecular features are important for activity, while QSAR develops mathematical models that correlate physicochemical properties of molecules with their biological activities. chemijournal.com These models are invaluable for predicting the activity of new compounds, thereby prioritizing synthesis and testing efforts. nih.gov

For a compound like this compound, developing a QSAR/SAR model would begin with the synthesis and biological testing of a series of analogues. nih.govnih.gov These derivatives would feature systematic variations, such as:

Modification of the benzene ring: Changing the position of the fluorine atom (e.g., to 3-fluoro or 4-fluoro), introducing additional substituents (e.g., chloro, methyl, methoxy (B1213986) groups), or replacing the fluorine with other halogens.

Modification of the ester group: Altering the alkyl chain (e.g., methyl, propyl), introducing branching, or replacing the ester with an amide or other bioisosteres.

The biological activity of each compound in this library, for instance, its inhibitory concentration (IC50) against a specific enzyme, would be measured. Subsequently, various molecular descriptors—numerical values that characterize the chemical structure, such as lipophilicity (logP), electronic properties (Hammett constants), steric parameters (molar refractivity), and topological indices—are calculated for each analogue. A statistical method, commonly multiple linear regression (MLR) or partial least squares (PLS), is then employed to generate an equation that quantitatively links the descriptors to the observed biological activity. nih.gov

A validated QSAR model can be used to predict the biological activity of novel, untested derivatives of this compound. This predictive power is crucial for guiding the design of more potent compounds. The model can highlight which properties are most influential for activity. For example, a positive coefficient for logP in the QSAR equation would suggest that increasing lipophilicity enhances activity, guiding chemists to design more hydrophobic analogues.

The fluorine atom at the ortho position is a particularly interesting feature for SAR studies. Fluorine substitution is a common strategy in drug design as it can modulate a molecule's pKa, metabolic stability, and binding affinity. mendeley.comnih.gov The high electronegativity of fluorine can lead to favorable electrostatic or dipole interactions within a receptor binding pocket and can influence the conformation of the molecule. acs.org A detailed SAR study would reveal the specific contribution of the 2-fluoro substituent to the activity profile compared to its non-fluorinated parent compound or other halogenated analogues. mdpi.com This understanding is critical for predicting how the molecule might bind to a biological target and for optimizing those interactions.

Table 2: Hypothetical QSAR Data for this compound Derivatives

| Compound | R-group (at C4) | LogP | Polar Surface Area (Ų) | Electronic Parameter (σ) | Predicted pIC50 |

| This compound | -H | 2.35 | 26.3 | 0.00 | 5.1 |

| Derivative 1 | -Cl | 3.05 | 26.3 | 0.23 | 5.6 |

| Derivative 2 | -CH3 | 2.85 | 26.3 | -0.17 | 4.8 |

| Derivative 3 | -NO2 | 2.20 | 72.1 | 0.78 | 6.2 |

| Derivative 4 | -NH2 | 1.45 | 52.3 | -0.66 | 4.2 |

This table presents a hypothetical dataset illustrating the components of a QSAR study. A QSAR equation would be derived from such data to predict the activity (pIC50) of new derivatives based on their calculated descriptors.

In Silico Drug Evaluation and Design Principles

In silico drug design, also known as computer-aided drug design (CADD), utilizes computational methods to accelerate the process of drug discovery. microbenotes.comresearchgate.net If this compound were identified as a "hit" compound with some desirable biological activity, in silico techniques would be employed to evaluate its drug-like potential and to guide the design of improved analogues (lead optimization). ijsdr.org

The initial evaluation of a hit compound involves several computational assessments:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a target protein whose 3D structure is known. nih.gov this compound would be docked into the active site of its target to generate a plausible binding pose. The docking score provides an estimate of binding affinity, and the predicted pose reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be optimized.

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Early prediction of poor pharmacokinetic properties or potential toxicity is essential to avoid costly failures in later stages of drug development.

The data gathered from these evaluations, along with insights from SAR and MD simulations, form the basis for rational drug design. The principles of this design process are iterative and focused on multi-parameter optimization. For example:

If docking reveals that the ethyl group of this compound is near a hydrophobic pocket in the receptor, the QSAR model might suggest that increasing lipophilicity is favorable for activity. A medicinal chemist could then design an analogue with a larger alkyl group (e.g., propyl or butyl) to better fill this pocket and enhance binding.

If MD simulations show a transient hydrogen bond forming between the carbonyl oxygen and a receptor residue, analogues could be designed to strengthen this interaction, for instance, by altering the electronic properties of the ring to increase the partial negative charge on the oxygen.

If in silico ADMET models predict rapid metabolism at the ester group, derivatives could be designed where the ester is replaced with a more stable functional group, such as an amide, to improve metabolic stability.

This cycle of computational prediction, chemical synthesis, and biological testing is repeated to refine the molecular structure, ultimately leading to a lead compound with an optimized balance of potency, selectivity, and drug-like properties. mdpi.com

Table 3: Hypothetical In Silico Workflow for a Hit Compound

| Stage | Computational Method | Goal | Outcome for this compound Scaffold |

| Hit Identification | Virtual Screening / HTS | Identify active compounds | This compound shows moderate activity. |

| Hit-to-Lead | Molecular Docking | Predict binding mode and affinity. | Shows key H-bond with Ser123; ethyl group in small pocket. |

| MD Simulation | Assess binding stability and solvent effects. | Confirms H-bond is stable; identifies flexible loop nearby. | |

| ADMET Prediction | Evaluate initial drug-like properties. | Predicts moderate oral absorption but rapid ester hydrolysis. | |

| Lead Optimization | QSAR/SAR Analysis | Guide structural modifications. | Suggests para-substituents with electron-withdrawing groups improve potency. |

| De Novo Design | Generate novel structures with improved properties. | Design of amide isosteres to block hydrolysis and add new H-bond donor. |

This table outlines a typical workflow in computer-aided drug design, showing how different in silico methods are applied sequentially to refine a hit compound into a more promising drug candidate. The outcomes are hypothetical.

Applications of Ethyl 2 Fluorobenzoate in Medicinal Chemistry and Drug Discovery Research

Role as a Privileged Scaffold or Intermediate in Pharmaceutical Synthesis

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. While the 2-fluorobenzoate (B1215865) structure itself is a simple building block, its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals. chemimpex.comevonik.com The presence of the fluorine atom and the ester group provides specific points for chemical modification, allowing chemists to construct more elaborate molecules. chemimpex.com

Ethyl 2-fluorobenzoate and its analogs serve as precursors for introducing the fluorinated phenyl group into larger, more complex bioactive compounds. chemimpex.com For instance, the related compound, methyl 3-amino-2-fluorobenzoate, is a critical intermediate in the synthesis of Dabrafenib, a BRAF inhibitor used in the treatment of certain cancers. innospk.comnbinno.com The 2-fluorobenzoyl moiety is a key component of many such targeted therapies. The strategic placement of fluorine can enhance the biological activity and stability of the final drug product. chemimpex.com

The versatility of fluorobenzoate derivatives makes them essential in creating libraries of compounds for high-throughput screening, a key process in modern drug discovery. Their compatibility with various reaction conditions allows for the streamlined synthesis of novel drugs with potentially enhanced efficacy. chemimpex.com

Structure-Activity Relationship (SAR) Studies of Fluorinated Analogs